Product packaging for Methyl 5-bromo-2-iodonicotinate(Cat. No.:)

Methyl 5-bromo-2-iodonicotinate

Cat. No.: B13685135
M. Wt: 341.93 g/mol
InChI Key: ZFRKLXSQBYKLFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-bromo-2-iodonicotinate is a high-purity chemical compound offered for research use only. It belongs to the class of halogenated nicotinic acid esters, which are valued in organic and medicinal chemistry as versatile building blocks. These dihalogenated pyridine derivatives are particularly useful in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the different halogen atoms (bromo and iodo) allow for selective, step-wise functionalization. This makes them critical intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical research . Researchers utilize this compound to develop potential active ingredients or as a precursor in constructing functionalized heterocyclic systems. As a solid material, it should be stored in a cool, dark place under an inert atmosphere. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any other human use. Disclaimer: The information presented is based on analogous compounds and must be verified. The buyer is solely responsible for confirming the identity, purity, and suitability of this product for their intended use. All sales are final for this research-use-only product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrINO2 B13685135 Methyl 5-bromo-2-iodonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrINO2

Molecular Weight

341.93 g/mol

IUPAC Name

methyl 5-bromo-2-iodopyridine-3-carboxylate

InChI

InChI=1S/C7H5BrINO2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3

InChI Key

ZFRKLXSQBYKLFV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)I

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Bromo 2 Iodonicotinate and Analogous Dihalo Nicotinates

Esterification Protocols for Nicotinic Acid Intermediates

Mild Esterification Techniques for Sensitive Substrates

The conversion of a carboxylic acid to its corresponding methyl ester is a fundamental transformation in organic synthesis. However, for sensitive substrates like dihalo-nicotinic acids, the presence of electron-withdrawing halogen atoms can make the pyridine (B92270) ring susceptible to side reactions under harsh conditions. Therefore, mild esterification techniques are required to ensure high yields and product purity.

Standard Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst like sulfuric acid, may not be suitable for sensitive dihalo-nicotinates. commonorganicchemistry.comresearchgate.net Alternative methods that operate under milder conditions are preferred.

One common approach involves the reaction of the carboxylic acid with an alkylating agent in the presence of a mild base. For instance, reacting 5-bromo-2-iodobenzoic acid with methyl iodide and potassium carbonate in acetone (B3395972) provides the methyl ester in quantitative yield. Another effective method is the initial conversion of the carboxylic acid to a more reactive intermediate. Using thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its acyl chloride, which can then be gently quenched with methanol to form the ester. commonorganicchemistry.com This two-step process avoids the high temperatures and strong acids of Fischer esterification. commonorganicchemistry.com For particularly acid-sensitive substrates, the Steglich esterification, using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), offers a neutral-pH alternative. commonorganicchemistry.com

Below is a comparison of common mild esterification methods applicable to sensitive nicotinic acids.

Method Reagents Typical Conditions Advantages Potential Drawbacks
Alkyl Halide Methyl Iodide, K₂CO₃Acetone, 40°CHigh yield, mild base Methyl iodide is toxic and can alkylate other nucleophilic sites. commonorganicchemistry.com
Acyl Chloride 1) SOCl₂ or (COCl)₂ 2) MethanolRoom temperature or gentle heatingHigh reactivity, avoids strong acid commonorganicchemistry.comSOCl₂ is corrosive; intermediate may be moisture-sensitive. nih.gov
Steglich Esterification DCC, DMAP, MethanolRoom temperatureVery mild, good for acid-sensitive substrates commonorganicchemistry.comDCC can form N-acylurea byproducts that are difficult to remove. nih.gov
TMS-Diazomethane TMS-CHN₂, MethanolRoom temperatureRapid reaction, high yield commonorganicchemistry.comReagent is toxic and potentially explosive; can react with other acidic protons. commonorganicchemistry.com

Halogen Exchange Reactions for Tunable Halogenation

Halogen exchange (Halex) reactions provide a powerful tool for the synthesis of mixed dihalo-nicotinates by selectively replacing one halogen with another. This is particularly useful for introducing iodine or fluorine, which can be more challenging to install directly. The Finkelstein reaction, a classic SN2 type process, is often employed where an alkyl or aryl chloride/bromide is converted to an iodide using an alkali metal iodide like sodium iodide (NaI) in a polar solvent like acetone. manac-inc.co.jpyoutube.com

In aromatic systems like the pyridine ring, this transformation typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The reaction is greatly facilitated by the presence of electron-withdrawing groups (such as a nitro or carbonyl group) at the ortho or para positions to the leaving halogen. manac-inc.co.jp In the case of a 5-bromo-2-chloronicotinate precursor, the electron-withdrawing ester group and the nitrogen atom in the ring activate the C2 and C6 positions towards nucleophilic attack, making the exchange of a halogen at the C2 position feasible.

The choice of reagents and conditions allows for tunable control over the halogenation pattern. For example, treating an aryl chloride with sodium iodide can yield the corresponding aryl iodide. manac-inc.co.jp Metal-mediated halogen exchange reactions have expanded the scope of this transformation, enabling exchanges that are otherwise difficult. nih.gov The relative bond dissociation energies (C-F > C-Cl > C-Br > C-I) often dictate the thermodynamic favorability of these exchanges, with the formation of a stronger C-X bond being a driving force. nih.gov This allows for "retro-Finkelstein" reactions, such as converting a more reactive aryl iodide into a more stable aryl chloride.

Reaction Type Substrate Reagents Product Key Feature
Finkelstein (Alkyl) Alkyl Chloride/BromideNaI in AcetoneAlkyl IodidePrecipitation of NaCl/NaBr drives the equilibrium. youtube.com
SNAr (Aromatic) 4-Chloro-1,3-dinitrobenzeneNaI4-Iodo-1,3-dinitrobenzeneRequires strong electron-withdrawing groups ortho/para to the leaving halogen. manac-inc.co.jp
Acyl Halide Exchange Acyl ChlorideNaI in AcetonitrileAcyl IodideEfficient method for preparing reactive acyl iodides. manac-inc.co.jp
Swarts Reaction Alkyl Chloride/BromideAgF, Hg₂F₂Alkyl FluorideUsed for the synthesis of organofluorine compounds. youtube.com

Multi-Step Convergent Syntheses of Dihalo-Nicotinates

A hypothetical convergent synthesis of Methyl 5-bromo-2-iodonicotinate could involve two main fragments:

A pre-functionalized pyridine ring containing the iodine atom and the ester group (e.g., Methyl 2-iodonicotinate).

A bromine-containing reagent that can be coupled to the 5-position of the pyridine ring.

Comparison of Synthetic Strategies

Strategy Description Overall Yield Example (50% per step) Advantages
Linear Synthesis A → B → C → D → EA → E = 3.125%Simpler planning.
Convergent Synthesis A→B, C→D, then B+D→EA→B (50%), C→D (50%), B+D→E (50%). Overall = 12.5%Higher overall yield, easier purification of intermediates. wikipedia.org

Considerations for Scalability and Process Optimization in Nicotinate (B505614) Synthesis

Transitioning a synthetic route from a laboratory milligram scale to industrial production requires careful optimization of numerous factors to ensure efficiency, safety, and cost-effectiveness. mdpi.com For the synthesis of nicotinate derivatives, key considerations include the cost and availability of starting materials, the choice of reagents and solvents, energy consumption, and waste management. nih.gov

For example, while methods like using TMS-diazomethane might be excellent for small-scale synthesis due to high yields and mild conditions, the reagent's cost and toxicity could make it prohibitive for large-scale production. commonorganicchemistry.com In contrast, a process using thionyl chloride and methanol might be preferred despite the hazardous nature of SOCl₂, as these are inexpensive bulk chemicals and the process can be contained in an industrial setting. researchgate.net

Process optimization often involves a detailed study of reaction parameters. In the industrial synthesis of nicotinic acid from picoline, for example, factors such as catalyst composition, reaction temperature, pressure, and reactant feed rates are meticulously controlled to maximize yield and minimize the formation of byproducts. researchgate.net Similar principles apply to the synthesis of this compound. Optimization would involve:

Minimizing Reaction Time: Reducing batch time increases plant throughput.

Solvent Selection: Choosing cheaper, greener, and more easily recyclable solvents.

Purification: Developing purification methods that avoid costly and time-consuming techniques like column chromatography. Crystallization is often the preferred method for large-scale purification.

Energy Efficiency: Optimizing heating and cooling cycles to reduce energy costs. In highly exothermic reactions, managing heat removal is crucial for safety and selectivity. researchgate.net

The development of continuous flow processes, as opposed to traditional batch processing, is another modern approach to scaling up, offering better control over reaction parameters and improved safety. nih.gov

Reactivity and Advanced Chemical Transformations of Methyl 5 Bromo 2 Iodonicotinate

Transition Metal-Catalyzed Cross-Coupling Reactionsacademie-sciences.frnih.govnih.gov

The presence of two different halogen atoms on the pyridine (B92270) ring of methyl 5-bromo-2-iodonicotinate is key to its utility. The C-I bond is significantly more reactive than the C-Br bond towards oxidative addition to a low-valent transition metal center, such as palladium(0). This difference in reactivity forms the basis for regioselective cross-coupling reactions, allowing for the controlled and sequential construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C Bond Formationacademie-sciences.frnih.govrsc.org

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds, typically involving the reaction of an organoboron compound with an organic halide, catalyzed by a palladium complex. sumitomo-chem.co.jpnih.gov

Due to the higher reactivity of the C-I bond compared to the C-Br bond, Suzuki-Miyaura coupling reactions on this compound can be performed with high selectivity at the 2-position (the site of the iodine atom). By carefully selecting the palladium catalyst, ligands, and reaction conditions, an aryl or vinyl group from a boronic acid or ester can be introduced at this position while leaving the bromine atom at the 5-position intact.

This selectivity is a general feature observed in the cross-coupling of dihaloheteroarenes, where the halogen positioned closest to the heteroatom often exhibits enhanced reactivity. acs.org The reaction is typically carried out in the presence of a palladium(0) catalyst, which is either added directly or generated in situ from a palladium(II) precursor, and a base. rsc.org

Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the Iodine Position

CatalystLigandBaseSolventTemperature
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃Toluene/Ethanol110 °C
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/Water80-100 °C
Pd(OAc)₂SPhosK₃PO₄TolueneRoom Temp. - 100 °C

This table represents typical conditions and may vary based on the specific boronic acid used.

Following the initial selective coupling at the iodine position, the remaining bromine atom at the 5-position can undergo a second Suzuki-Miyaura coupling reaction. This stepwise, or sequential, approach allows for the introduction of a different aryl or heteroaryl group, leading to the synthesis of unsymmetrically substituted pyridine derivatives. nih.gov

This second coupling step often requires more forcing conditions, such as higher temperatures or stronger bases, to activate the less reactive C-Br bond. The ability to perform these reactions sequentially, sometimes in a one-pot procedure, makes this a highly efficient strategy for building molecular complexity. nih.gov

Heck and Sonogashira Coupling Reactions

The differential reactivity of the C-I and C-Br bonds in this compound is also exploited in other palladium-catalyzed cross-coupling reactions.

The Heck reaction , which forms a C-C bond between the halide and an alkene, can be directed selectively to the 2-position. Similarly, the Sonogashira coupling , which couples the halide with a terminal alkyne, demonstrates high regioselectivity for the C-I bond. This allows for the introduction of alkenyl and alkynyl functional groups, respectively, at the 2-position of the pyridine ring. Studies on related 2,5-dihalopyridines have shown that palladium-catalyzed alkynylation occurs preferentially at the C-2 iodine position. acs.org

Kumada and Negishi Coupling Reactions

The Kumada and Negishi couplings offer alternative methods for C-C bond formation, utilizing organomagnesium (Grignard) and organozinc reagents, respectively. These reactions are also catalyzed by transition metals, most commonly nickel or palladium. organic-chemistry.orgwikipedia.org

The Kumada coupling , one of the earliest cross-coupling methods, involves the reaction of a Grignard reagent with an organic halide. wikipedia.orgnrochemistry.com For substrates like this compound, this reaction would be expected to proceed selectively at the more reactive C-I bond. Nickel catalysts are often effective for this transformation. nih.gov

The Negishi coupling uses organozinc reagents, which are generally more tolerant of functional groups than Grignard reagents. Palladium catalysts, often in conjunction with phosphine (B1218219) ligands, are typically employed. nih.gov This method also allows for the selective functionalization at the 2-position of the pyridine ring, providing a route to install alkyl or aryl groups that may be difficult to introduce via other methods. nih.gov

Table 2: Overview of C-C Cross-Coupling Reactions

ReactionOrganometallic ReagentCatalystBond FormedSelective Position
Suzuki-MiyauraOrganoboronPdC(sp²)-C(sp²)C-2 (Iodine)
HeckAlkenePdC(sp²)-C(sp²)C-2 (Iodine)
SonogashiraAlkynePd/CuC(sp²)-C(sp)C-2 (Iodine)
KumadaOrganomagnesium (Grignard)Ni or PdC(sp²)-C(sp³/sp²/sp)C-2 (Iodine)
NegishiOrganozincPd or NiC(sp²)-C(sp³/sp²/sp)C-2 (Iodine)

Buchwald-Hartwig Amination and Related C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is crucial for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

Similar to the C-C coupling reactions, the Buchwald-Hartwig amination of this compound would be expected to occur selectively at the C-2 position. This allows for the introduction of a primary or secondary amine at this position, while the C-Br bond remains available for subsequent transformations. The choice of palladium precursor, phosphine ligand, and base is critical for achieving high yields and selectivity in this transformation.

C-O and C-S Cross-Coupling Methodologies

The presence of two different halogen atoms on the pyridine ring of this compound offers opportunities for selective cross-coupling reactions to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds. The differential reactivity of the C-I and C-Br bonds, with the C-I bond being generally more reactive in palladium-catalyzed processes, allows for sequential and site-selective functionalization.

Ullmann Condensation: The Ullmann condensation, a classic copper-catalyzed reaction, provides a pathway for the formation of aryl ethers and thioethers. While traditionally requiring harsh reaction conditions, modern modifications using ligands can facilitate these couplings under milder temperatures. For this compound, the C-I bond is the primary site for Ullmann-type reactions due to its higher reactivity compared to the C-Br bond. The reaction with phenols or thiols in the presence of a copper catalyst and a base would be expected to yield the corresponding 2-aryloxy or 2-arylthio derivatives.

Buchwald-Hartwig Coupling: The palladium-catalyzed Buchwald-Hartwig reaction is a more contemporary and often more efficient method for C-O and C-S bond formation. These reactions typically employ a palladium catalyst with a specialized phosphine ligand and a base. The higher reactivity of the aryl iodide allows for selective coupling at the C-2 position of this compound. For instance, reaction with an alcohol or a thiol in the presence of a suitable palladium catalyst system would lead to the formation of the corresponding ether or thioether at the 2-position, leaving the bromine atom at the 5-position available for subsequent transformations. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. wuxiapptec.com

Below is a representative table illustrating potential C-O and C-S cross-coupling reactions of this compound, based on established methodologies.

Coupling PartnerCatalyst SystemProduct
PhenolCuI / Ligand, BaseMethyl 5-bromo-2-phenoxynicotinate
ThiophenolCuI / Ligand, BaseMethyl 5-bromo-2-(phenylthio)nicotinate
Methanol (B129727)Pd(OAc)₂ / Ligand, BaseMethyl 5-bromo-2-methoxynicotinate
EthanethiolPd(OAc)₂ / Ligand, BaseMethyl 5-bromo-2-(ethylthio)nicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing nature of the bromo, iodo, and methyl ester substituents. This electronic profile makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the halogen-substituted positions.

Amination Reactions on the Pyridine Ring

The introduction of nitrogen-based nucleophiles onto the pyridine core is a key transformation. The C-I bond at the 2-position is the more likely site for SNAr with amines, given its greater lability compared to the C-Br bond. Reaction with primary or secondary amines, under suitable conditions (often requiring heat or a catalyst), can lead to the displacement of the iodide to form 2-aminonicotinate derivatives. The formation of "Methyl 5-bromo-2-(methylamino)nicotinate" is a documented example of such a transformation, confirming the feasibility of amination at the 2-position. researchgate.net

Alkoxylation and Thiolation Reactions

Similar to amination, alkoxide and thiolate nucleophiles can displace the iodo group at the 2-position. The reaction with sodium methoxide, for example, would yield methyl 5-bromo-2-methoxynicotinate. Likewise, treatment with a thiol and a suitable base would result in the formation of a 2-thioether derivative. The regioselectivity of these reactions is generally high for the 2-position due to the superior leaving group ability of iodide.

The following table summarizes expected SNAr products from the reaction of this compound with various nucleophiles.

NucleophileReagentProduct
MethylamineCH₃NH₂Methyl 5-bromo-2-(methylamino)nicotinate
PiperidineC₅H₁₀NHMethyl 5-bromo-2-(piperidin-1-yl)nicotinate
MethoxideNaOCH₃Methyl 5-bromo-2-methoxynicotinate
EthanethiolateNaSCH₂CH₃Methyl 5-bromo-2-(ethylthio)nicotinate

Electrophilic Aromatic Substitution (EAS) Patterns on Halogenated Nicotinates

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com The presence of two deactivating halogen substituents and an electron-withdrawing methyl ester group further deactivates the ring of this compound, making EAS reactions particularly difficult.

If an EAS reaction were to occur under forcing conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The pyridine nitrogen directs electrophiles to the C-3 and C-5 positions. pearson.com Halogens are ortho, para-directing deactivators, while the methyl ester is a meta-directing deactivator. In this specific molecule, the C-3 position is occupied by the ester group. The bromine at C-5 would direct to the ortho positions (C-4 and C-6), and the iodine at C-2 would also direct to its ortho positions (C-3, which is occupied). The ester group at C-3 would direct to the C-5 position, which is already substituted.

Carbon-Hydrogen (C-H) Functionalization of the Pyridine Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. For pyridine derivatives, this approach offers a direct route to substituted heterocycles without the need for pre-functionalized starting materials.

Directed C-H Activation Strategies

The nitrogen atom of the pyridine ring can act as a directing group in transition metal-catalyzed C-H activation reactions, facilitating functionalization at the C-2 and C-6 positions. However, in this compound, these positions are already substituted. Therefore, C-H functionalization would target the remaining C-H bonds at the C-4 and C-6 positions.

The table below outlines potential C-H functionalization products based on general principles of directed C-H activation.

Reaction TypeCatalyst System / Directing GroupPotential Product
C-H ArylationPd catalyst / Directing Group at NMethyl 4-aryl-5-bromo-2-iodonicotinate
C-H AlkenylationRh or Ru catalyst / Directing GroupMethyl 4-alkenyl-5-bromo-2-iodonicotinate

Oxidative C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in modern organic synthesis, offering an atom-economical approach to increase molecular complexity. However, the C-H bonds of the pyridine ring in this compound are generally unreactive towards electrophilic substitution due to the electron-deficient nature of the aromatic system, a consequence of the electronegativity of the nitrogen atom and the electron-withdrawing character of the bromo, iodo, and methyl ester substituents.

Recent advancements in transition-metal-catalyzed C-H activation provide potential pathways to functionalize these inert bonds. While specific studies on the oxidative C-H functionalization of this compound are not extensively documented, the reactivity can be inferred from studies on related pyridine derivatives.

Palladium-catalyzed C-H functionalization is a prominent method for the arylation, alkenylation, and acylation of pyridines. nih.govnih.govrsc.org For a substrate like this compound, the directing-group ability of the pyridine nitrogen or the ester group could be exploited to achieve regioselective C-H activation. The inherent electronic bias of the pyridine ring typically directs functionalization to the C-2 and C-4 positions. youtube.com However, in this molecule, these positions are already substituted. This leaves the C-H bonds at the C-4 and C-6 positions as potential sites for functionalization.

Given the electronic landscape of the molecule, the C-H bond at the C-4 position is the most likely candidate for oxidative functionalization. This is due to its position relative to the electron-withdrawing groups and the nitrogen atom. Transition metal catalysts, particularly those based on palladium, rhodium, or ruthenium, in the presence of an oxidant, could facilitate the introduction of new functional groups at this position. The general mechanism would involve the coordination of the metal to the pyridine nitrogen, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with a coupling partner.

Table 1: Potential Oxidative C-H Functionalization Reactions

Reaction TypeCatalyst/ReagentsPotential Product
ArylationPd(OAc)₂, Ligand, Ar-X, OxidantMethyl 4-aryl-5-bromo-2-iodonicotinate
Alkenylation[RhCp*Cl₂]₂, Alkene, AdditiveMethyl 5-bromo-4-alkenyl-2-iodonicotinate
AcetoxylationPd(OAc)₂, Oxidant (e.g., PhI(OAc)₂)Methyl 4-acetoxy-5-bromo-2-iodonicotinate

It is important to note that the harsh conditions sometimes required for C-H activation could lead to side reactions, including the competitive reaction at the C-I or C-Br bonds.

Chemo- and Regioselective Reduction and Oxidation Reactions

The presence of multiple reducible and oxidizable sites in this compound makes its selective transformation a significant challenge, yet it also offers opportunities for diverse synthetic applications.

Chemoselective and Regioselective Reduction

The primary sites for reduction in this compound are the ester functional group and the carbon-halogen bonds. The pyridine ring itself can also be reduced under certain conditions.

The relative reactivity of the carbon-halogen bonds towards reduction is a key consideration. Generally, the C-I bond is more readily cleaved than the C-Br bond. This difference in reactivity can be exploited for selective dehalogenation. For instance, catalytic hydrogenation with a palladium catalyst can often selectively remove the iodo group while leaving the bromo group intact.

The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org However, such powerful hydrides would also likely reduce the carbon-halogen bonds. More selective reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are typically used for the reduction of ketones and aldehydes and are generally unreactive towards esters under standard conditions. youtube.com Therefore, to selectively reduce the ester group in the presence of the halogens, a two-step process involving protection of the halogenated ring or the use of chemoselective reagents would be necessary.

A plausible strategy for the selective reduction of the ester would be the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known to reduce esters to aldehydes or alcohols depending on the stoichiometry and reaction conditions. Its selectivity over the carbon-halogen bonds would need to be experimentally verified.

Table 2: Potential Selective Reduction Reactions

ReactionReagentPotential Major Product
Selective DeiodinationH₂, Pd/CMethyl 5-bromonicotinate
Ester ReductionLiAlH₄(5-Bromo-2-iodopyridin-3-yl)methanol
Selective Ester to AldehydeDIBAL-H (1 equiv, low temp.)5-Bromo-2-iodo-3-formylpyridine

Chemoselective and Regioselective Oxidation

Oxidation reactions of this compound can target the pyridine nitrogen atom or potentially the C-H bonds under specific conditions, as discussed in the previous section.

The most common oxidation reaction for pyridines is the formation of the corresponding N-oxide. This is typically achieved using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide can significantly alter the reactivity of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack at different positions. The electron-withdrawing substituents on the ring would influence the rate of N-oxidation.

Direct oxidation of the pyridine ring C-H bonds to introduce a hydroxyl group is challenging but can be achieved under specific conditions, often involving strong oxidizing agents or metal catalysts. However, the selectivity of such reactions on a highly substituted and electron-deficient ring like that of this compound would likely be low, and side reactions would be prevalent.

Table 3: Potential Selective Oxidation Reactions

ReactionReagentPotential Product
N-Oxidationm-CPBAMethyl 5-bromo-2-iodo-1-oxido-pyridin-1-ium-3-carboxylate

Mechanistic Investigations and Reaction Pathway Elucidation

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

Transition metal-mediated cross-coupling reactions are central to the application of methyl 5-bromo-2-iodonicotinate in organic synthesis. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction, serves as a prime example. wikipedia.org The generally accepted catalytic cycle for this transformation involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex. libretexts.org In the case of this compound, the greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond dictates that oxidative addition will preferentially occur at the C2 position. This step involves the insertion of the Pd(0) catalyst into the C-I bond, forming a Pd(II) intermediate. wikipedia.orglibretexts.org This initial complex is typically a cis-organopalladium species, which may then isomerize to the more stable trans-complex. wikipedia.org

The subsequent step, transmetalation, involves the transfer of an organic group from an organoboron reagent (such as a boronic acid or its ester) to the palladium(II) center. wikipedia.org This process is facilitated by a base, which activates the organoboron compound. organic-chemistry.org The exact mechanism of transmetalation can be complex and is believed to occur through different pathways, but it results in the formation of a new diorganopalladium(II) complex. libretexts.orgharvard.edu

Finally, reductive elimination from the diorganopalladium(II) complex yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org This step is often favored by bulky and electron-rich ligands on the palladium center, which promote the formation of the C-C bond. libretexts.org

Understanding Factors Governing Regioselectivity and Chemoselectivity

The presence of two different halogen substituents on the pyridine (B92270) ring of this compound introduces the challenge and opportunity of regioselective and chemoselective functionalization.

Regioselectivity in the context of this molecule primarily refers to the selective reaction at either the C2 (iodo) or C5 (bromo) position. The difference in bond dissociation energies between the C-I and C-Br bonds is a key determinant. The C-I bond is weaker and therefore more susceptible to oxidative addition by a low-valent transition metal catalyst like palladium(0). beilstein-journals.org This inherent reactivity difference allows for selective cross-coupling reactions at the C2 position while leaving the C5-bromo group intact for subsequent transformations. beilstein-journals.org

Chemoselectivity involves the preferential reaction of one functional group over another. In this compound, the primary competition is between the two halogen atoms. By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to control which halogen participates in the reaction. For instance, milder conditions will almost exclusively favor reaction at the iodine-bearing carbon. beilstein-journals.org More forcing conditions might be required to activate the C-Br bond.

Several factors influence this selectivity:

Catalyst System: The choice of the transition metal (e.g., palladium, nickel) and its ligand sphere is crucial. libretexts.org

Reaction Temperature: Lower temperatures generally favor the reaction with the more reactive C-I bond.

Nature of the Coupling Partner: The reactivity of the organometallic reagent can also play a role.

Ligand Effects and Catalyst Design in Nicotinate (B505614) Reactivity

The ligands coordinated to the transition metal catalyst play a pivotal role in modulating the reactivity and selectivity of transformations involving this compound. The electronic and steric properties of the ligands directly influence the key steps of the catalytic cycle. libretexts.org

Electron-rich and bulky phosphine (B1218219) ligands are commonly employed in Suzuki-Miyaura couplings. nih.gov

Electron-donating ligands enhance the electron density on the metal center, which can facilitate the oxidative addition step. libretexts.org

Bulky ligands can promote reductive elimination, the final step that forms the product and regenerates the active catalyst. libretexts.org

Buchwald-type dialkylbiaryl phosphine ligands are a prominent class of ligands that have proven highly effective in a wide range of cross-coupling reactions. nih.govresearchgate.net These ligands are known for their ability to promote the coupling of even challenging substrates, such as unactivated aryl chlorides. nih.gov The use of such advanced ligands can lead to higher yields, lower catalyst loadings, and milder reaction conditions. N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions, offering high stability and activity. organic-chemistry.org

The design of the catalyst, including the choice of the metal precursor and the ligand, is therefore a critical aspect of achieving the desired outcome in reactions with this compound.

Kinetic and Thermodynamic Parameters of Key Reaction Steps

For many Suzuki-Miyaura couplings, the oxidative addition of the aryl halide to the Pd(0) complex is considered the rate-determining step. libretexts.org The rate of this step is influenced by the nature of the halide, with the reactivity order generally being I > Br > Cl. harvard.edu This trend aligns with the selective reactivity observed for this compound.

Kinetic studies can provide valuable insights into the reaction mechanism. By systematically varying the concentrations of the reactants and catalyst components and monitoring the reaction rate, it is possible to determine the reaction order with respect to each species. chemguide.co.uk This information helps to construct a rate law that is consistent with a proposed mechanism. For instance, a first-order dependence on the concentration of the aryl halide and the catalyst would support a mechanism where oxidative addition is the rate-determining step.

Thermodynamic parameters, such as the activation energy for each step, can be determined through computational studies and experimental measurements. crunchchemistry.co.uk These parameters provide a quantitative understanding of the energy landscape of the reaction and can help to explain the observed selectivity.

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for unequivocally establishing a reaction mechanism. rsc.org In transition metal-catalyzed reactions, these intermediates are often transient and present in low concentrations, making their isolation and characterization challenging.

In the catalytic cycle of the Suzuki-Miyaura reaction, key intermediates include the oxidative addition product (an organopalladium(II) halide complex) and the diorganopalladium(II) complex formed after transmetalation. libretexts.org Advanced spectroscopic techniques are often employed to identify these species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly useful for studying reactions involving phosphine ligands, as the chemical shift of the phosphorus nucleus is sensitive to its coordination environment. nih.gov

Mass Spectrometry: Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize ionic intermediates in the catalytic cycle.

X-ray Crystallography: In some cases, it is possible to isolate and grow single crystals of stable intermediates, allowing for their definitive structural characterization by X-ray diffraction.

The characterization of such intermediates provides direct evidence for the proposed catalytic cycle and can reveal subtle details about the coordination chemistry of the metal center throughout the reaction. researchgate.net

Computational and Theoretical Chemistry Studies of Methyl 5 Bromo 2 Iodonicotinate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research, offering deep insights into the electronic and geometric properties of molecules.

Geometric Optimization and Conformation Analysis

A foundational step in any computational study is the geometric optimization of the molecule. For Methyl 5-bromo-2-iodonicotinate, this would involve using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation. The resulting data would include precise bond lengths, bond angles, and dihedral angles. Particular attention would be paid to the orientation of the methyl ester group relative to the pyridine (B92270) ring and the planarity of the molecule, considering the steric hindrance from the bulky iodine and bromine substituents.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC2-IData not available
C5-BrData not available
C3-C(O)OData not available
N1-C2Data not available
Bond AngleI-C2-N1Data not available
Br-C5-C4Data not available
Dihedral AngleC4-C3-C(O)-OData not available

Electronic Structure Analysis (e.g., Charge Distribution, Electrostatic Potential)

Understanding the electronic structure is key to predicting a molecule's behavior. Analysis of the charge distribution, typically through methods like Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. This would highlight the electrophilic and nucleophilic sites. An electrostatic potential (ESP) map would visually represent these regions, with areas of negative potential (red) indicating likely sites for electrophilic attack and positive potential (blue) indicating nucleophilic centers. For this compound, one would expect significant negative potential around the nitrogen atom and the carbonyl oxygen, and positive potential on the hydrogen atoms of the methyl group.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characteristics

The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are crucial indicators of chemical reactivity and kinetic stability. A small HOMO-LUMO gap suggests a molecule is more reactive. The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack. In this compound, the HOMO is expected to be localized on the electron-rich pyridine ring and the halogen atoms, while the LUMO would likely be centered on the electron-withdrawing ester group and the carbon atoms of the ring.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Local Reactivity Descriptors

From the HOMO and LUMO energies, various local reactivity descriptors can be calculated. These include parameters like electronegativity (χ), chemical hardness (η), and global softness (S). These descriptors provide a quantitative measure of the molecule's reactivity and would allow for comparison with other related compounds.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and characterization.

Theoretical calculations of the vibrational frequencies would produce a predicted Infrared (IR) spectrum. This would allow for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum, such as the C=O stretch of the ester, C-Br, and C-I stretches, and the various vibrations of the pyridine ring.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared to experimental data to confirm the structure. The calculations would need to account for the influence of the electronegative halogen and nitrogen atoms on the chemical environment of the various protons and carbons.

Time-dependent DFT (TD-DFT) calculations would be employed to predict the electronic transitions and generate a theoretical UV-Vis spectrum. This would provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, likely involving π-π* transitions within the aromatic system.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectrumPeak/ShiftPredicted ValueAssignment
IRν(C=O)Data not availableEster carbonyl stretch
ν(C-I)Data not availableCarbon-iodine stretch
ν(C-Br)Data not availableCarbon-bromine stretch
¹³C NMRδ(C=O)Data not availableEster carbonyl carbon
δ(C-I)Data not availableCarbon bearing iodine
δ(C-Br)Data not availableCarbon bearing bromine
¹H NMRδ(O-CH₃)Data not availableMethyl protons
UV-VisλmaxData not availableπ-π* transition

Computational Modeling of Reaction Mechanisms and Transition States

Specific computational data on the reaction mechanisms and transition states for this compound are not available in the reviewed scientific literature.

Solvent Effects and Catalyst-Substrate Interactions via Computational Methods

Specific computational data on solvent effects and catalyst-substrate interactions for this compound are not available in the reviewed scientific literature.

Applications of Methyl 5 Bromo 2 Iodonicotinate As a Versatile Synthetic Building Block

In the Construction of Diverse Heterocyclic Scaffolds

There is currently no available scientific literature detailing the use of Methyl 5-bromo-2-iodonicotinate in the synthesis of diverse heterocyclic scaffolds. While its structure—featuring distinct bromo and iodo substituents on a pyridine (B92270) ring—suggests its potential as a versatile intermediate in cross-coupling reactions to build more complex heterocyclic systems, no specific examples or research findings have been published to support this.

As a Precursor for Advanced Materials Research

The compound is categorized as a material science building block, particularly for polymers and electronic materials. bldpharm.com

Building Blocks for Organic Electronic Materials (e.g., Liquid Crystals)

While this compound is listed as a component for "Electronic Materials," no specific research could be found that details its incorporation into organic electronic devices, such as liquid crystals or OLEDs. bldpharm.com

Development of Chemical Probes for Research Purposes

There is no information within the search results to indicate that this compound has been used or investigated for the development of chemical probes for biological research.

Q & A

Basic: What are the standard synthetic routes for Methyl 5-bromo-2-iodonicotinate?

Answer:
The compound is typically synthesized via esterification or halogenation of nicotinic acid derivatives. A common route involves:

  • Starting material : 5-bromo-2-iodopyridine-4-carboxylic acid.
  • Reagents : Methanol (MeOH) with activating agents like triphenylphosphine (Ph₃P) and di-isopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) as the solvent .
  • Key steps : Activation of the carboxylic acid group followed by nucleophilic substitution.
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (>95%) .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., chemical shifts for Br and I substituents at positions 5 and 2, respectively) .
  • Infrared Spectroscopy (IR) : Detect ester carbonyl (C=O) stretches ~1700 cm⁻¹ and halogen (C-Br, C-I) vibrations .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected [M+H]⁺ at 328.89 g/mol) .

Advanced: How can researchers optimize cross-coupling reactions involving this compound?

Answer:

  • Catalyst selection : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings. The iodine substituent at position 2 is more reactive than bromine, enabling selective coupling .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Temperature control : Reactions often require heating (80–100°C) to activate the C–I bond while avoiding decomposition .
  • Yield improvement : Pre-purify starting material to >98% purity and use excess boronic acid (1.2–1.5 eq) .

Advanced: How to resolve contradictory spectroscopic data for this compound derivatives?

Answer:

  • Multi-technique validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using databases like PubChem or Reaxys .
  • Sample purity : Re-crystallize the compound or use preparative HPLC to eliminate impurities causing spectral noise .

Advanced: What strategies mitigate steric hindrance in derivatization reactions of this compound?

Answer:

  • Protecting groups : Temporarily block reactive sites (e.g., ester groups) with tert-butyldimethylsilyl (TBS) .
  • Microwave-assisted synthesis : Reduce reaction time and improve yields in sterically challenging reactions .
  • Ligand design : Use bulky ligands (e.g., XPhos) to enhance catalyst turnover in cross-couplings .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical intermediates : Used to synthesize kinase inhibitors or antiviral agents via selective C–I bond functionalization .
  • Probe molecules : Incorporate into fluorescent tags or radioligands for target validation in biochemical assays .

Advanced: How to analyze substituent effects on the reactivity of this compound?

Answer:

  • Hammett analysis : Quantify electronic effects of substituents using σₚ values. Iodine’s electron-withdrawing nature accelerates electrophilic substitutions at position 4 .
  • Kinetic studies : Compare reaction rates under identical conditions (e.g., SNAr reactions with varying nucleophiles) .

Advanced: What are common pitfalls in scaling up this compound synthesis?

Answer:

  • Exothermic reactions : Use controlled addition of reagents and cooling to prevent thermal runaway .
  • Halogen displacement : Avoid prolonged heating to prevent unintended C–Br or C–I bond cleavage .
  • Workup optimization : Replace column chromatography with liquid-liquid extraction for large-scale purification .

Basic: How to validate the purity of this compound?

Answer:

  • Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to achieve ≥98% purity .
  • Elemental analysis : Confirm Br and I content matches theoretical values (e.g., 24.3% Br, 38.6% I) .

Advanced: How to design a stability study for this compound under varying storage conditions?

Answer:

  • Conditions : Test degradation in light (UV exposure), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) over 1–6 months .
  • Analytical methods : Monitor decomposition via LC-MS and track iodine loss using inductively coupled plasma (ICP) spectroscopy .
  • Recommendations : Store in amber vials under inert gas (N₂/Ar) at –20°C for long-term stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.